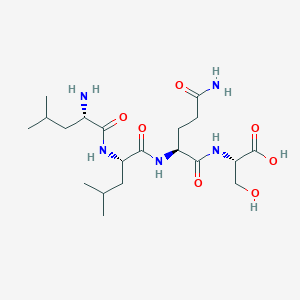
L-Leucyl-L-leucyl-L-glutaminyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-leucyl-L-glutaminyl-L-serine is a tetrapeptide composed of the amino acids leucine, glutamine, and serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidative modifications of amino acid side chains.
Deamidation: Conversion of glutamine residues to glutamic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Deamidation: Often occurs under mild acidic or basic conditions.
Major Products
Hydrolysis: Produces individual amino acids (leucine, glutamine, serine).
Oxidation: Results in oxidized amino acid residues.
Deamidation: Produces glutamic acid from glutamine residues.
Aplicaciones Científicas De Investigación
L-Leucyl-L-leucyl-L-glutaminyl-L-serine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of peptide-based materials and as a flavor enhancer in the food industry
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may modulate enzyme activity by binding to active sites or alter receptor signaling pathways by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the peptide is used .
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar structural features.
L-Glutaminyl-L-serine: Another dipeptide with glutamine and serine residues.
Semaglutide: A peptide with a similar sequence used in diabetes treatment
Uniqueness
L-Leucyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic (leucine) and hydrophilic (glutamine, serine) residues allows for versatile interactions with various biological molecules.
Propiedades
Número CAS |
570411-78-8 |
|---|---|
Fórmula molecular |
C20H37N5O7 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C20H37N5O7/c1-10(2)7-12(21)17(28)24-14(8-11(3)4)19(30)23-13(5-6-16(22)27)18(29)25-15(9-26)20(31)32/h10-15,26H,5-9,21H2,1-4H3,(H2,22,27)(H,23,30)(H,24,28)(H,25,29)(H,31,32)/t12-,13-,14-,15-/m0/s1 |
Clave InChI |
QKSPQLLJGYHBBJ-AJNGGQMLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
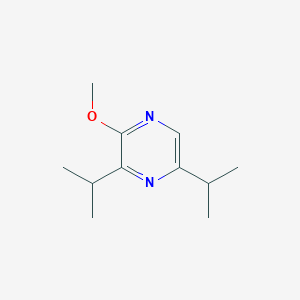
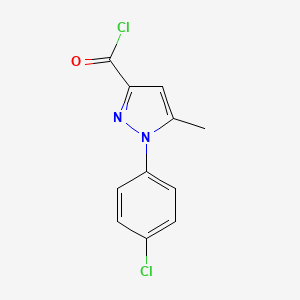
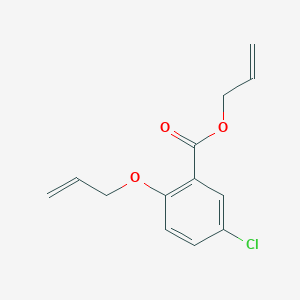


![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
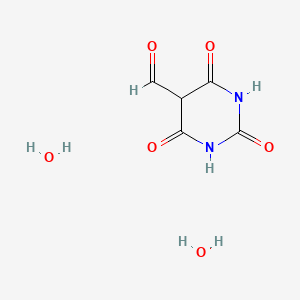
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
